2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a substituted imidazole-thioether core linked to a 5-methylisoxazole moiety. Key structural elements include:
- Imidazole ring: Substituted at positions 1 and 5 with 4-(difluoromethoxy)phenyl and 4-bromophenyl groups, respectively. The difluoromethoxy group enhances metabolic stability compared to non-fluorinated analogs .
- 5-Methylisoxazole: A heterocyclic amine acceptor linked via an acetamide bond, which may contribute to target selectivity in enzyme inhibition (e.g., COX-1/2) .
Synthetic routes for analogous compounds involve multi-step protocols, such as condensation of substituted aldehydes with diamines under nitrogen atmosphere (e.g., ), followed by thioether formation and acetamide coupling .
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrF2N4O3S/c1-13-10-19(28-32-13)27-20(30)12-33-22-26-11-18(14-2-4-15(23)5-3-14)29(22)16-6-8-17(9-7-16)31-21(24)25/h2-11,21H,12H2,1H3,(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIFVUQKNPKQQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrF2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a novel heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its synthesis, pharmacological effects, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 505.4 g/mol. The structure features an imidazole ring, a thioether linkage, and a methylisoxazole moiety, which contribute to its biological activity.
Synthesis
The synthesis of this compound generally involves multi-step reactions starting from simpler aromatic compounds. A typical synthetic route includes the formation of the imidazole ring followed by thiolation and acetamide formation. The detailed synthetic procedure can be found in patent literature .
Analgesic and Anti-inflammatory Effects
Studies on related compounds suggest potential analgesic activities. For example, 4-arylidene-oxazol-5(4H)-ones have shown positive results in pain models such as the writhing test and hot plate test . The imidazole derivatives are hypothesized to interact with pain pathways, potentially providing analgesic benefits.
Inhibition of Enzymatic Activity
Preliminary studies suggest that similar compounds may inhibit key enzymes involved in neurodegenerative diseases. For instance, some phenylimidazolone compounds have been noted for their ability to inhibit β-secretase (BACE1), which is crucial in the formation of amyloid plaques in Alzheimer's disease . This inhibition could position the compound as a candidate for further research in neuroprotection.
Case Studies
A detailed evaluation of related compounds demonstrates their efficacy across various biological assays:
| Compound Name | Activity Type | Model Used | Result |
|---|---|---|---|
| Benzimidazole Derivatives | Antimicrobial | Disc diffusion | Significant inhibition against E. coli and S. aureus |
| 4-Arylidene-Oxazolones | Analgesic | Writhing test | High analgesic activity compared to control |
| Imidazole Derivatives | Enzyme Inhibition | In vitro assays | Effective β-secretase inhibition |
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Enzymes : Similar compounds have shown the ability to inhibit enzymes like BACE1, impacting amyloid processing.
- Interaction with Receptors : The presence of the imidazole ring may facilitate interactions with various receptors involved in pain modulation.
- Antioxidant Properties : Some studies suggest that heterocyclic compounds possess antioxidant properties that could contribute to their therapeutic effects.
Comparison with Similar Compounds
Key Observations :
Difluoromethoxy vs. methoxy: The difluoromethoxy group in the target compound improves metabolic stability by resisting oxidative demethylation, a common issue with methoxy-substituted drugs .
Thioether vs. Ether/Sulfonyl Linkages :
- The thioether bridge in the target compound and Compound 9 may enhance binding to cysteine-rich enzyme active sites compared to the sulfonyl group in ’s compound, which is bulkier and more polar .
Heterocyclic Acceptor Moieties: 5-Methylisoxazole (target compound) vs. thiazole (Compound 9): Isoxazole’s lower basicity compared to thiazole may reduce off-target interactions with non-specific nucleophiles .
COX Inhibition Potential
- Compound 9 () demonstrated IC₅₀ = 0.8 µM for COX-2 inhibition, attributed to its thiazole-acetamide motif and fluorophenyl group. The target compound’s difluoromethoxy and bromophenyl groups may further optimize hydrophobic binding pockets in COX-2 .
- N-(4-Fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide () lacks COX activity but highlights the role of fluorinated benzyl groups in improving tissue penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
